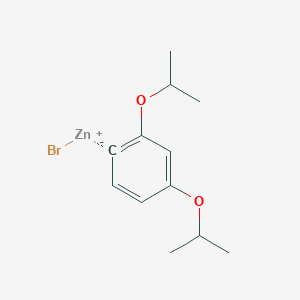
(2,4-Di-i-propyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-diiso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-diiso-propyloxyphenyl)zinc bromide typically involves the reaction of 2,4-diiso-propyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
2,4−diiso-propyloxybromobenzene+Zn→(2,4−diiso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2,4-diiso-propyloxyphenyl)zinc bromide involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(2,4-diiso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel complexes.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products
The major products formed from reactions involving (2,4-diiso-propyloxyphenyl)zinc bromide depend on the electrophile used. For example:
- Reaction with alkyl halides forms substituted aromatic compounds.
- Reaction with acyl chlorides forms ketones.
科学的研究の応用
(2,4-diiso-propyloxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: It is used as a reagent in catalytic cycles involving transition metals.
作用機序
The mechanism by which (2,4-diiso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic substitution and transmetalation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- (2,4-diiso-butyloxyphenyl)zinc bromide
- (2,4-diiso-propyloxyphenyl)zinc chloride
- (2,4-diiso-propyloxyphenyl)zinc iodide
Uniqueness
(2,4-diiso-propyloxyphenyl)zinc bromide is unique due to its specific reactivity and stability in THF. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and yield. Its use in various applications, from organic synthesis to material science, highlights its versatility and importance in chemical research.
特性
分子式 |
C12H17BrO2Zn |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-di(propan-2-yloxy)benzene-6-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4;;/h5-6,8-10H,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
AYRXUPGQJASJHV-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=CC(=[C-]C=C1)OC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


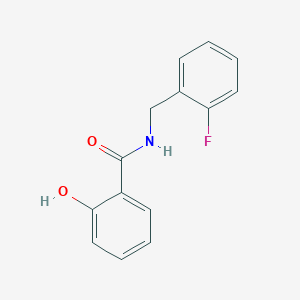
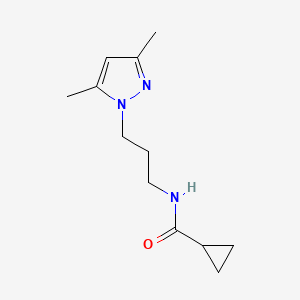
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
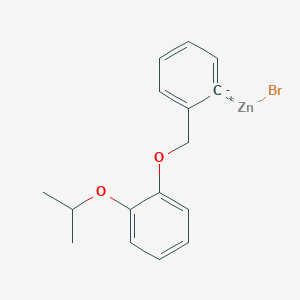
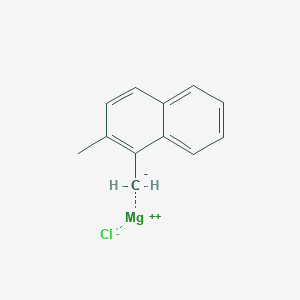
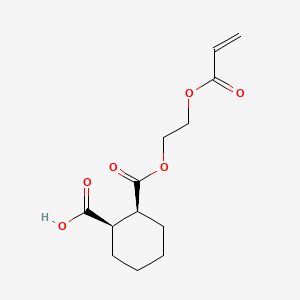
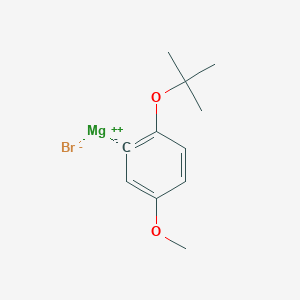
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
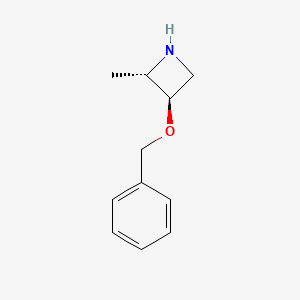

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
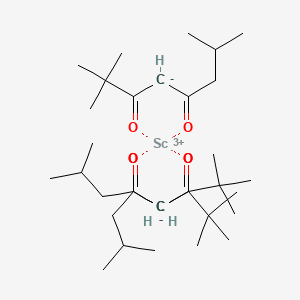
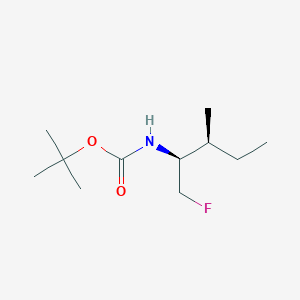
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
